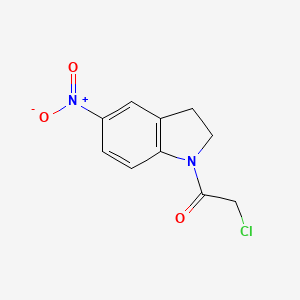

1-(Chloroacetyl)-5-nitroindoline

Description

Contextualization within Indoline (B122111) and Indole (B1671886) Heterocyclic Chemistry

Indoline is an aromatic heterocyclic organic compound with the chemical formula C₈H₉N. It features a bicyclic structure where a six-membered benzene (B151609) ring is fused to a five-membered, nitrogen-containing ring that is saturated at the 2,3-position. nih.gov This saturation distinguishes it from its more widely known aromatic counterpart, indole, which possesses a double bond in that position. nih.gov The indoline scaffold is a core component of numerous natural products and pharmacologically active compounds.

The chemistry of indoline is rich and varied. The nitrogen atom can be readily acylated, alkylated, or incorporated into larger ring systems. The benzene portion of the molecule allows for electrophilic substitution reactions, and the entire scaffold can be oxidized to the corresponding indole. nih.gov Functionalized indolines and indoles are of great interest in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory properties. acs.orggoogle.com

Significance of the Chloroacetyl Moiety in Advanced Synthetic Design

The chloroacetyl group is a highly valuable functional group in synthetic organic chemistry. Its primary significance lies in its character as a potent electrophile. The presence of the electron-withdrawing chlorine atom activates the adjacent carbonyl group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a two-carbon linker, which can be further elaborated.

A common and powerful application of the chloroacetyl group is in the alkylation of nucleophiles such as amines, thiols, and carbanions. The reaction of a chloroacetyl derivative with an amine, for instance, forms a new carbon-nitrogen bond and an amide linkage, a fundamental transformation in the synthesis of peptides and other biologically relevant molecules. chemicalbook.com This reactivity makes chloroacetyl-containing compounds, like 1-(chloroacetyl)-5-nitroindoline, key intermediates for constructing more complex molecular architectures. For example, the synthesis of various heterocyclic compounds often proceeds via a chloroacetylation step followed by reaction with a suitable nucleophile. ambeed.com

Role of the Nitro Substituent in Indoline Scaffolds for Chemical Transformations

The nitro group (NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. When attached to an aromatic ring, such as the benzene portion of the indoline scaffold, it significantly influences the molecule's electronic properties and reactivity. The nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself.

Perhaps more importantly in synthetic design, the nitro group is a versatile functional group that can be transformed into a variety of other functionalities. A primary transformation is its reduction to an amino group (NH₂). This conversion opens up a vast array of subsequent chemical reactions, including diazotization to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of substituents. The amino group can also be acylated, alkylated, or used in the construction of new heterocyclic rings. In the context of medicinal chemistry, the presence of a nitro group on an indole or indoline scaffold has been shown to be critical for the biological activity of some compounds, including those with anticancer properties. nih.govnih.gov

Current Research Trajectories and Academic Relevance of Functionalized Indolines

The development of new methods for the synthesis and functionalization of indoline scaffolds remains an active area of chemical research. sigmaaldrich.com Modern synthetic strategies focus on achieving high levels of regioselectivity and stereoselectivity, often employing transition-metal catalysis or photoredox catalysis to achieve transformations that are difficult to accomplish with classical methods.

The academic relevance of functionalized indolines is largely driven by their potential applications in medicinal chemistry and materials science. Researchers are actively exploring new indoline-based compounds as potential therapeutic agents for a wide range of diseases. acs.org Studies have shown that specific substitutions on the indoline ring can lead to potent and selective inhibitors of biological targets like enzymes and receptors. acs.orggoogle.com The synthesis of novel 5-nitroindole (B16589) derivatives, for example, has been a strategy in the development of potential anticancer agents that bind to c-Myc G-quadruplex DNA. nih.govnih.gov The continued exploration of compounds like this compound provides a platform for the discovery of new chemical entities with valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c11-6-10(14)12-4-3-7-5-8(13(15)16)1-2-9(7)12/h1-2,5H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIVJRJHRKEQAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Synthetic Transformations of 1 Chloroacetyl 5 Nitroindoline

Mechanistic Investigations of the Chloroacetyl Group's Electrophilic Reactivity

The chloroacetyl group attached to the indoline (B122111) nitrogen is a potent electrophile. Its reactivity stems from the electronic properties of the acyl chloride moiety. The carbon atom of the carbonyl group is electron-deficient due to the strong electron-withdrawing effects of both the adjacent oxygen atom and the chlorine atom. This polarization makes it highly susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions Involving the Chloroacetyl Moiety

The most common transformation involving the chloroacetyl group is nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles. This reaction is a cornerstone for building molecular complexity from the 1-(chloroacetyl)-5-nitroindoline scaffold.

The electrophilic methylene (B1212753) carbon of the chloroacetyl group readily reacts with a wide range of O-, N-, and S-centered nucleophiles.

Amide Formation: Primary and secondary amines are excellent nucleophiles for this transformation. The reaction typically proceeds in the presence of a non-nucleophilic base (like triethylamine (B128534) or potassium carbonate) to neutralize the HCl generated, affording N-substituted glycinamides chemguide.co.uk. This is a common strategy in drug discovery for linking the indoline core to other pharmacophores.

Ester Formation: Alcohols and phenols, typically in their alkoxide or phenoxide forms (generated by a base), can displace the chloride to form the corresponding esters.

Thioether Formation: Thiolates, derived from thiols, are potent nucleophiles that react efficiently to yield thioethers. A notable example is the reaction with thiourea, which can lead to the formation of heterocyclic systems like thiazolidinones or thiopyrimidines, depending on the reaction conditions journalagent.comresearchgate.netrsc.org.

The utility of this compound is demonstrated by its reaction with various complex nucleophiles to generate molecules with potential biological activity. The substitution reaction is not limited to simple amines or alcohols; more complex heterocyclic amines are frequently used.

For instance, piperazine (B1678402) and its derivatives are common nucleophiles used in medicinal chemistry to introduce a basic nitrogenous side chain, which can be crucial for receptor binding or improving pharmacokinetic properties nih.govnih.gov. Another important nucleophile is the azide (B81097) ion (from sodium azide), which produces an azidoacetyl intermediate. This intermediate can be subsequently reduced to an aminoacetyl group or used in cycloaddition reactions nih.gov.

The following table outlines representative nucleophilic substitution reactions on the chloroacetyl moiety.

Interactive Table: Representative Nucleophilic Substitutions

| Nucleophile | Reagent Example | Product Class | Potential Application/Reference |

|---|---|---|---|

| Secondary Amine | Piperazine | N-Piperazinylacetyl-5-nitroindoline | Synthesis of CNS-active agents nih.govnih.gov |

| Thiol | Thiourea | Thiazolidinone or related heterocycle | Synthesis of biologically active heterocycles journalagent.comresearchgate.net |

| Azide Ion | Sodium Azide (NaN₃) | Azidoacetyl-5-nitroindoline | Precursor for amines or click chemistry nih.gov |

| Primary Amine | Aniline (B41778) | N-Phenylglycinamide derivative | Building block for larger molecules chemguide.co.uk |

Transformations of the Nitro Group within the Indoline Core

The nitro group at the 5-position of the indoline ring is a strong electron-withdrawing group that can be chemically transformed, most commonly via reduction to an amino group. This conversion dramatically alters the electronic properties of the aromatic ring and provides a new site for functionalization.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are applicable to 5-nitroindoline (B147364) derivatives.

Catalytic Hydrogenation: This is one of the most common and clean methods. The reaction is typically carried out using a metal catalyst, such as Palladium on carbon (Pd/C), under a hydrogen atmosphere. This method efficiently converts the nitro group to an amine without affecting the chloroacetyl group nih.gov.

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are classic and effective methods for nitro group reduction.

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the amide carbonyl, more selective reagents can be employed. For example, a mixed system of sodium borohydride (B1222165) (NaBH₄) and zirconium(IV) chloride (ZrCl₄) has been shown to be effective for the reduction of related nitroindole systems researchgate.netnih.gov.

The product of this reduction is 1-(chloroacetyl)-5-aminoindoline, which combines the reactivity of an aniline with that of an α-chloro amide.

Interactive Table: Reduction Methods for Nitroarenes

| Reagent/Catalyst | Conditions | Product | Key Features/Reference |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Room Temperature | 5-Aminoindoline derivative | High yield, clean reaction nih.gov |

| SnCl₂·2H₂O | Ethanol, Reflux | 5-Aminoindoline derivative | Standard laboratory method |

| NaBH₄ / ZrCl₄ | DME (Dimethoxyethane) | 5-Aminoindoline derivative | Efficient for N-alkyl-nitroindoles researchgate.netnih.gov |

Once the nitro group is reduced to a 5-amino group, a new set of reactions becomes available. The resulting 5-aminoindoline derivative behaves as a substituted aniline. The amino group is a nucleophilic center and an activating group on the aromatic ring.

This primary aromatic amine can undergo a variety of classical aniline reactions:

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of groups (e.g., -OH, -CN, -halogens) via Sandmeyer or related reactions.

Acylation and Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to form amides and sulfonamides, respectively.

Alkylation: The amino group can also be alkylated, although controlling the degree of alkylation can be challenging libretexts.org.

These subsequent transformations allow for extensive diversification of the 5-position of the indoline core, complementing the modifications possible at the chloroacetyl group.

Intramolecular Cyclization Reactions Directed by the Chloroacetyl- and Nitro-Groups

The chloroacetyl group in this compound is a potent electrophile, while the nitro group can be reduced to a nucleophilic amino group. This "umpolung" of reactivity of the nitro functionality is a key strategy for intramolecular cyclization. Although direct studies on this compound are not extensively documented, the cyclization of analogous N'-chloroacetylindole hydrazides provides a strong precedent for its potential behavior. asianpubs.org

In a typical reaction, the nitro group of this compound would first be reduced to an amino group, yielding 1-(chloroacetyl)-5-aminoindoline. This transformation is commonly achieved using reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. Following the reduction, the newly formed amino group can act as an intramolecular nucleophile, attacking the electrophilic carbon of the chloroacetyl moiety. This process, often facilitated by a base, would lead to the formation of a new heterocyclic ring fused to the indoline scaffold.

For instance, the reaction of N'-chloroacetylindole hydrazides with sodium hydroxide (B78521) in dimethylformamide (DMF) at elevated temperatures results in the formation of 5,6-dihydro-5-substituted-3-phenylindole-1,3,4-oxadiazin-5-one. asianpubs.org This suggests that under basic conditions, 1-(chloroacetyl)-5-aminoindoline could undergo a similar intramolecular cyclization to form a piperazinone-fused indoline derivative.

Table 1: Representative Conditions for Intramolecular Cyclization of Analogous N-Chloroacetyl Compounds

| Starting Material | Reagents and Conditions | Product | Reference |

| N'-Chloroacetylindole hydrazide | NaOH, DMF, 130 °C | 5,6-dihydro-5-substituted-3-phenylindole-1,3,4-oxadiazin-5-one | asianpubs.org |

| N-Chloroacetyl-β-phenethylamines | Photolysis | Benzazepines |

The reaction mechanism likely involves the deprotonation of the amine by the base, followed by an intramolecular nucleophilic substitution (SN2) reaction, displacing the chloride ion and forming the new carbon-nitrogen bond. The feasibility and efficiency of this cyclization would depend on factors such as the reaction conditions, the choice of base, and the solvent.

Intermolecular Coupling and Cross-Coupling Reactions

The chloroacetyl group and the nitro-substituted aromatic ring of this compound offer several avenues for intermolecular coupling and cross-coupling reactions. The chloroacetyl moiety can react with various nucleophiles in substitution reactions, while the nitroindoline (B8506331) core can participate in modern cross-coupling methodologies.

The chlorine atom of the chloroacetyl group is a good leaving group, making it susceptible to nucleophilic attack. Reactions with amines, thiols, and alcohols can lead to the formation of new C-N, C-S, and C-O bonds, respectively. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

While specific cross-coupling reactions involving this compound are not widely reported, the reactivity of related 5-nitroindole (B16589) derivatives suggests its potential in this area. nih.gov For instance, 5-nitroindoles can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.gov These reactions typically involve the conversion of the nitro group to a more reactive functional group, such as a halide or a triflate, or direct C-H activation.

Table 2: Potential Intermolecular Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst/Reagents | Potential Product |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Base (e.g., Et3N, K2CO3) | 1-(Aminoacetyl)-, 1-(Thioacetyl)-, 1-(Alkoxyacetyl)-5-nitroindoline derivatives |

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd catalyst, Base | 1-(Chloroacetyl)-5-arylindoline derivatives |

| Heck Coupling | Alkenes | Pd catalyst, Base | 1-(Chloroacetyl)-5-alkenylindoline derivatives |

| Sonogashira Coupling | Terminal alkynes | Pd/Cu catalyst, Base | 1-(Chloroacetyl)-5-alkynylindoline derivatives |

The development of new catalytic systems has expanded the scope of cross-coupling reactions to include substrates that were previously considered challenging, such as those containing nitro groups.

This compound as a Precursor in Complex Heterocyclic Synthesis

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of more complex heterocyclic structures. Derivatization can occur at the indoline nitrogen, on the chloroacetyl side chain, or on the nitro-substituted benzene (B151609) ring.

The chloroacetyl group at the indoline nitrogen can be modified or replaced to introduce a variety of substituents. As mentioned in the previous section, nucleophilic substitution of the chlorine atom allows for the attachment of diverse functional groups. Furthermore, the entire chloroacetyl group can be cleaved under certain conditions, allowing for subsequent N-functionalization of the indoline ring.

The nitro group on the benzene ring is a key functional handle for further transformations. The most common modification is its reduction to an amino group, which can then be used in a variety of subsequent reactions, including diazotization followed by Sandmeyer reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH). The amino group can also be acylated, alkylated, or used as a nucleophile in the construction of new heterocyclic rings.

Moreover, the nitro group can direct electrophilic aromatic substitution to the positions ortho and para to itself, although the indoline ring is already electron-rich and directs to the 4- and 6-positions. The interplay of these directing effects can lead to complex substitution patterns.

Photoreactivity Studies of N-Acyl-7-nitroindoline Derivatives and Analogous Systems

The generally accepted mechanism for the photorelease from N-acyl-7-nitroindolines involves the following steps:

Photoexcitation of the nitroindoline derivative.

An intramolecular redox reaction where the excited nitro group abstracts a hydrogen atom from the adjacent benzylic position of the indoline ring.

Rearrangement to form a transient aci-nitro intermediate.

Subsequent hydrolysis of this intermediate to release the carboxylic acid and form a 7-nitrosoindole byproduct.

It is plausible that this compound could exhibit similar photochemical behavior. Upon irradiation, it might release chloroacetic acid and form 5-nitrosoindoline. However, the position of the nitro group (5- vs. 7-) could influence the efficiency and pathway of the photoreaction. The electronic effects of the substituent at the 5-position are different from those at the 7-position, which could alter the energy levels of the excited states and the stability of the intermediates involved. Further experimental studies are needed to fully elucidate the photoreactivity of this compound.

Advanced Analytical Characterization Techniques for 1 Chloroacetyl 5 Nitroindoline

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the detailed characterization of molecular structures. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer insights into the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the precise chemical environment of each atom can be determined.

¹H NMR spectroscopy of 1-(chloroacetyl)-5-nitroindoline reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electron density around the proton, while the multiplicity (splitting pattern) provides information about neighboring protons.

In the aromatic region, the protons on the nitro-substituted benzene (B151609) ring typically appear as complex multiplets due to spin-spin coupling. The protons of the indoline (B122111) ring system and the chloroacetyl group will also exhibit characteristic signals.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.16-8.18 | d | 1H | Ar-H |

| 7.79 | s | 1H | Ar-H |

| 7.56-7.58 | d | 1H | Ar-H |

| 4.53-4.55 | d | 2H | -CH₂- (Indoline) |

| 3.82-3.97 | dd | 2H | -CH₂- (Indoline) |

| 4.20 (Estimated) | s | 2H | -CH₂Cl |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. Data is partially derived from analogous structures. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acetyl group is typically observed at a downfield chemical shift, while the carbons of the aromatic ring and the indoline moiety appear in their characteristic regions.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 165.0 - 180.0 (Estimated) | C=O (Amide) |

| 110.0 - 150.0 (Estimated) | Aromatic & Indoline Carbons |

| 40.0 - 60.0 (Estimated) | -CH₂- (Indoline) |

| 40.0 - 50.0 (Estimated) | -CH₂Cl |

Note: The chemical shift ranges are estimates based on typical values for similar functional groups. wisc.edu

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, various 2D-NMR experiments are employed. bas.bg Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. bas.bg These experiments are crucial for assembling the complete molecular structure from the individual NMR data points. bas.bg

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching of the amide group, the N-O stretching of the nitro group, C-H stretching of the aromatic and aliphatic portions, and the C-Cl stretching of the chloroacetyl moiety.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O Stretch (Amide) |

| ~1520 and ~1340 | Strong | N-O Asymmetric & Symmetric Stretch (Nitro group) |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~3000-2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~750-600 | Medium-Strong | C-Cl Stretch |

Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment. nih.govvscht.czchemicalbook.com

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. nih.gov In a typical MS experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner. Common fragmentation pathways may involve the loss of the chloroacetyl group or cleavage of the indoline ring.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M]+ | ~240.02 | Molecular Ion |

| [M - Cl]+ | ~205.03 | Loss of Chlorine |

| [M - COCH₂Cl]+ | ~163.04 | Loss of Chloroacetyl group |

Note: The m/z values are calculated based on the most abundant isotopes. The presence of chlorine would result in a characteristic isotopic pattern for chlorine-containing fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish the target compound from other molecules with the same nominal mass. Using electrospray ionization (ESI), the compound can be gently ionized, typically forming protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.

For this compound (Molecular Formula: C₁₀H₉ClN₂O₃), the exact mass is 240.0298 Da. HRMS analysis would be expected to yield data consistent with the values presented in Table 1. The observation of these ions within a narrow mass tolerance (typically < 5 ppm) provides strong evidence for the compound's identity.

| Ion Species | Adduct | Calculated m/z |

| [M+H]⁺ | Proton | 241.0376 |

| [M+Na]⁺ | Sodium | 263.0196 |

| [M+K]⁺ | Potassium | 278.9935 |

Table 1: Predicted High-Resolution Mass Spectrometry data for this compound based on common adducts formed during electrospray ionization.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 241.0376) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways would likely involve the neutral loss of the chloroacetyl group or cleavages within the indoline ring structure. Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. chromatographyonline.com

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for assessing the purity of this compound, quantifying it, and isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and performing quantitative analysis. A reverse-phase HPLC method is typically employed for this purpose. Based on methods used for structurally similar compounds like 1-acetyl-2,3-dihydro-5-nitro-1H-indole, a suitable HPLC system can be established. sielc.com

A typical method would utilize a C18 column to separate the compound from any non-polar or polar impurities. The mobile phase composition and gradient can be optimized to achieve a good resolution and peak shape. For quantitative analysis, a calibration curve is generated using standards of known concentration. The method's performance is validated for linearity, precision, and accuracy. epa.gov

| Parameter | Condition |

| Column | Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | Linear gradient, e.g., 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or 320 nm) |

| Column Temperature | 25 °C |

Table 2: Representative HPLC conditions for the analysis of this compound. sielc.com

Gas Chromatography (GC) for Volatile Byproducts and Reactant Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is ideal for the analysis of volatile or semi-volatile impurities, unreacted starting materials, or side-products related to the synthesis of this compound. Potential reactants like chloroacetyl chloride are highly volatile and can be monitored by GC. sigmaaldrich.com The technique can effectively separate and identify compounds based on their boiling points and interaction with the stationary phase. A non-polar column, such as one with a 5%-phenyl-methylpolysiloxane stationary phase, is commonly used for this type of analysis.

| Analyte Type | Potential Compound | Rationale for GC Analysis |

| Unreacted Starting Material | Chloroacetyl chloride | Highly volatile reactant used in synthesis. |

| Unreacted Starting Material | 5-Nitroindoline (B147364) | To ensure reaction completion. |

| Side Product | Dechlorinated analog | Potential impurity formed during the reaction. |

| Solvent Residue | Dichloromethane, Toluene | Common solvents used in synthesis. |

Table 3: Potential volatile byproducts and reactants amenable to GC or GC-MS analysis.

Preparative Chromatography for Compound Isolation

For the isolation and purification of larger quantities of this compound, preparative chromatography is the method of choice. The analytical HPLC method described previously can be scaled up for this purpose. sielc.com By using a larger column with the same stationary phase and appropriately adjusted flow rates, multi-milligram to gram quantities of the compound can be purified from a crude reaction mixture. Fractions are collected as the compound elutes from the column, and the purity of these fractions is subsequently confirmed by analytical HPLC.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice, as well as bond lengths and angles.

While specific crystal structure data for this compound is not publicly available, Table 4 presents data for a closely related analog, (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one, to illustrate the type of information obtained from such an analysis. researchgate.net This analysis would confirm the connectivity and stereochemistry of the molecule and reveal details about its packing in the solid state. researchgate.netnih.govnih.gov

| Parameter | Representative Value for a Related Structure |

| Chemical Formula | C₁₃H₁₄ClNO₂ |

| Formula Weight | 251.70 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.4748 (5) |

| b (Å) | 9.0928 (5) |

| c (Å) | 9.4952 (5) |

| α (°) ** | 112.071 (1) |

| β (°) | 110.345 (1) |

| γ (°) | 99.913 (1) |

| Volume (ų) | 595.92 (6) |

| Z | 2 |

| Calculated Density (Mg m⁻³) ** | 1.403 |

Table 4: Representative single-crystal X-ray diffraction data from a structurally similar compound, (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one. researchgate.net

Validation Protocols for Analytical Methods in Organic Synthesis

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. demarcheiso17025.comwjarr.com In organic synthesis, particularly within the pharmaceutical industry, method validation is a critical regulatory requirement that ensures the identity, strength, quality, and purity of a synthesized compound, such as the intermediate this compound. amazonaws.comamericanpharmaceuticalreview.com The validation process is guided by internationally recognized standards, most notably the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the key parameters that must be evaluated. ich.org

A comprehensive validation protocol is designed to provide a high degree of assurance that the analytical method will consistently yield results that are accurate and reliable. demarcheiso17025.com For a synthetic intermediate like this compound, a typical analytical method requiring validation would be a High-Performance Liquid Chromatography (HPLC) assay designed to determine its purity and quantify any related impurities. The following sections detail the essential validation parameters that would be established for such a method.

Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgloesungsfabrik.de The terms selectivity and specificity are often used interchangeably, with selectivity referring to the method's ability to differentiate the analyte from other components. researchgate.netechemi.com

For this compound, specificity would be demonstrated by showing that the analytical method can distinguish it from its starting materials (e.g., 5-nitroindoline and chloroacetyl chloride) and potential process-related impurities or degradation products. This is typically achieved by spiking the analyte sample with these potential interfering compounds and demonstrating that the HPLC method provides complete separation of all components, with no co-elution. The resolution between the peak for this compound and the closest eluting peak is a key measure of specificity. chromatographytoday.com

Table 1: Hypothetical Specificity Study Results for HPLC Analysis

| Compound | Retention Time (min) | Resolution (Rs) from Analyte | Status |

| 5-Nitroindoline (Starting Material) | 3.5 | 4.8 | Baseline separated |

| This compound (Analyte) | 5.2 | - | Analyte Peak |

| Impurity A (Hypothetical) | 6.1 | 2.5 | Baseline separated |

| Impurity B (Hypothetical) | 7.8 | 5.1 | Baseline separated |

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. ich.orgpharmaguideline.com To establish linearity for this compound, a series of standard solutions would be prepared at a minimum of five different concentrations. ich.org These solutions are then analyzed, and the detector response (e.g., peak area) is plotted against the concentration. The relationship is typically evaluated using linear regression analysis, and the correlation coefficient (R²) is calculated.

Table 2: Example Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 5 | 125,100 |

| 10 | 250,500 |

| 25 | 624,900 |

| 50 | 1,251,000 |

| 75 | 1,876,200 |

| 100 | 2,501,300 |

| Statistical Analysis | |

| Correlation Coefficient (R²) | 0.9998 |

| Linear Regression Equation | y = 25001x + 450 |

Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.

Range

The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.orgpharmaguideline.com This range is derived from the linearity studies and confirms the method's applicability for the intended concentrations. ich.org For an assay of a synthetic intermediate, the range is typically set at 80% to 120% of the target test concentration.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. wjarr.com It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix (e.g., a placebo or a mixture of reaction components). The analysis is performed on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). ich.org

Table 3: Accuracy Results via Recovery Study

| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |

| 80% | 40 | 39.8 | 99.5% |

| 80% | 40 | 40.1 | 100.3% |

| 80% | 40 | 39.9 | 99.8% |

| 100% | 50 | 50.2 | 100.4% |

| 100% | 50 | 49.7 | 99.4% |

| 100% | 50 | 50.4 | 100.8% |

| 120% | 60 | 59.5 | 99.2% |

| 120% | 60 | 60.3 | 100.5% |

| 120% | 60 | 60.1 | 100.2% |

| Average Recovery | 100.0% |

Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. pharmaguideline.com It is evaluated at two levels: repeatability and intermediate precision. ich.org

Repeatability (Intra-assay Precision)Repeatability assesses precision over a short interval of time under the same operating conditions (same analyst, same instrument).pharmaguideline.comIt is typically determined by performing at least six replicate measurements of the same sample at 100% of the target concentration. The results are expressed as the Relative Standard Deviation (%RSD).

Table 4: Repeatability Data for this compound Assay

| Replicate | Measured Purity (%) |

| 1 | 99.5 |

| 2 | 99.3 |

| 3 | 99.6 |

| 4 | 99.4 |

| 5 | 99.7 |

| 6 | 99.5 |

| Mean | 99.5 |

| Standard Deviation | 0.13 |

| % RSD | 0.13% |

Acceptance Criterion: %RSD should be ≤ 1.0%.

Intermediate PrecisionIntermediate precision expresses within-laboratory variations, such as using different analysts, different equipment, or performing the analysis on different days.americanpharmaceuticalreview.comThis demonstrates the reliability of the method when used under various typical laboratory conditions.

Table 5: Intermediate Precision Data

| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |

| Mean Purity (%) | 99.5 | 99.3 |

| % RSD (n=6) | 0.13% | 0.15% |

| Overall Mean (n=12) | 99.4 | |

| Overall % RSD (n=12) | 0.18% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. wjarr.com These are crucial for impurity-profiling methods. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. ich.org

Hypothetical LOD: 0.05 µg/mL

Hypothetical LOQ: 0.15 µg/mL

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. ich.orgchromatographytoday.com For an HPLC method, these variations might include changes in mobile phase pH, column temperature, and flow rate. chromatographyonline.comscielo.br The effect of these changes on parameters like peak retention time and resolution is observed.

Table 6: Robustness Study of the HPLC Method

| Parameter Varied | Nominal Value | Variation | Effect on Retention Time | Effect on Resolution (Rs) |

| Flow Rate (mL/min) | 1.0 | ± 0.1 | Minor shift (± 0.5 min) | No significant change |

| Column Temperature (°C) | 30 | ± 2 | Minor shift (± 0.2 min) | No significant change |

| Mobile Phase % Organic | 60% | ± 2% | Noticeable shift (± 0.8 min) | No significant change |

Theoretical and Computational Studies of 1 Chloroacetyl 5 Nitroindoline

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the electronic structure and properties of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable combination of accuracy and computational efficiency. researchgate.net For 1-(Chloroacetyl)-5-nitroindoline, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be utilized to determine its equilibrium geometry and electronic properties. nih.gov The process of geometry optimization involves finding the minimum energy arrangement of atoms on the potential energy surface.

The electronic structure of this compound, once optimized, can be analyzed in detail. Key parameters that can be derived from DFT calculations include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT study, is presented below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (indoline) | 1.38 Å |

| C=O (acetyl) | 1.23 Å | |

| C-Cl | 1.78 Å | |

| N-O (nitro) | 1.22 Å | |

| Bond Angle | C-N-C (indoline) | 109.5° |

| O=C-C (acetyl) | 121.0° | |

| Dihedral Angle | C-C-N-C (indoline) | 5.2° |

Furthermore, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide insights into the atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. nih.govresearchgate.net For instance, the carbon atom of the chloroacetyl group is expected to be highly electrophilic due to the electron-withdrawing effects of the chlorine and oxygen atoms.

Ab Initio Methods for High-Accuracy Calculations

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties, albeit at a greater computational expense. unimib.it Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed for single-point energy calculations on the DFT-optimized geometry to obtain more refined electronic energies. These high-accuracy calculations are particularly important for benchmarking DFT results and for studying systems where electron correlation effects are significant.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound, particularly the bond connecting the chloroacetyl group to the indoline (B122111) nitrogen, gives rise to different conformers. Conformational analysis aims to identify the stable conformers and map the potential energy surface (PES) associated with bond rotations. unimib.it By systematically rotating the relevant dihedral angles and calculating the energy at each step, an energy landscape can be constructed.

The results of such an analysis would reveal the global minimum energy conformer, which is the most populated conformation at equilibrium, as well as other local minima and the energy barriers separating them. This information is crucial for understanding the molecule's flexibility and how its shape can influence its interactions with other molecules, such as in a biological receptor site.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. mdpi.com For this compound, this could involve studying its synthesis or its subsequent reactions where the chloroacetyl or nitro groups participate.

Transition State Characterization and Reaction Pathway Prediction

A key aspect of studying a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov Computational methods can be used to locate and characterize the geometry of the transition state. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the reactants, products, and transition state(s) are identified, the intrinsic reaction coordinate (IRC) can be calculated. The IRC path connects the transition state to the reactants and products, providing a detailed picture of the atomic motions that occur during the chemical transformation.

Energy Barrier Calculations for Key Transformations

The energy difference between the reactants and the transition state is the activation energy or energy barrier of the reaction. rsc.org This is a critical parameter that determines the rate of the reaction. DFT and ab initio methods can be used to calculate these energy barriers with a high degree of accuracy.

For this compound, a key transformation of interest would be its reaction with a nucleophile, where the chlorine atom is displaced. A hypothetical energy profile for such a nucleophilic substitution reaction is presented below.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

By comparing the calculated energy barriers for different possible reaction pathways, the most favorable mechanism can be determined. For instance, one could investigate whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving a reactive intermediate. These computational insights are invaluable for understanding and predicting the chemical behavior of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for predicting the spectroscopic parameters of molecules like this compound. nih.gov These computational methods allow for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can corroborate experimental findings or predict spectral features before synthesis.

Quantum mechanical methods, such as DFT, provide a robust framework for elucidating the structure-property relationships of organic molecules. researchgate.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p) or higher, to optimize the molecular geometry and compute its electronic and vibrational properties. uomphysics.netnih.gov The resulting theoretical spectra can be compared with experimental data to confirm structural assignments. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR chemical shifts is crucial for structural elucidation. nih.gov Computational models calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) relative to a standard (e.g., Tetramethylsilane, TMS). The accuracy of these predictions has significantly improved with advanced computational methods and can often achieve a mean absolute error of less than 0.20 ppm for ¹H shifts. nih.gov For this compound, theoretical calculations would predict distinct signals for the aromatic protons on the indoline ring, the methylene (B1212753) protons of the chloroacetyl group, and the various carbon atoms. The electron-withdrawing effects of the nitro and chloroacetyl groups would significantly influence the chemical shifts of nearby nuclei.

Below is a table of theoretically predicted NMR chemical shifts, representative of values that would be obtained from a DFT calculation.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH (C4-H) | ~8.2 | ~120 |

| Aromatic CH (C6-H) | ~8.1 | ~118 |

| Aromatic CH (C7-H) | ~7.0 | ~108 |

| CH₂ (Indoline C3) | ~4.3 | ~50 |

| CH₂ (Indoline C2) | ~3.4 | ~28 |

| CH₂ (Chloroacetyl) | ~4.6 | ~42 |

| C=O (Carbonyl) | - | ~166 |

| C-NO₂ (C5) | - | ~143 |

| C (Indoline Bridgehead C3a) | - | ~130 |

| C (Indoline Bridgehead C7a) | - | ~150 |

Predicted IR Frequencies

Theoretical vibrational analysis predicts the frequencies and intensities of IR absorption bands corresponding to specific molecular motions. researchgate.net These calculations are invaluable for assigning experimental peaks to functional groups. For this compound, key predicted vibrations would include the stretching of the carbonyl (C=O) group, the asymmetric and symmetric stretching of the nitro (NO₂) group, the C-N stretching of the amide, and the C-Cl stretching. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. researchgate.net

The table below presents predicted IR frequencies and their assignments for the key functional groups in the molecule.

Table 2: Predicted IR Frequencies (cm⁻¹) and Vibrational Assignments for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Indoline Ring |

| C-H Stretch (Aliphatic) | 3000-2850 | Indoline & Chloroacetyl CH₂ |

| C=O Stretch | ~1690 | Amide Carbonyl |

| C=C Stretch (Aromatic) | 1600-1450 | Indoline Ring |

| NO₂ Asymmetric Stretch | ~1520 | Nitro Group |

| NO₂ Symmetric Stretch | ~1345 | Nitro Group |

| C-N Stretch | ~1280 | Amide |

| C-Cl Stretch | ~750 | Chloroacetyl Group |

Molecular Modeling for Structure-Reactivity Relationship Exploration

Molecular modeling provides profound insights into the chemical reactivity of this compound by examining its electronic structure. Analyses of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps are fundamental in this exploration. mdpi.comnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comacadpubl.eu A small energy gap implies a molecule is more polarizable, less stable, and more chemically reactive. irjweb.com

For this compound, the HOMO is expected to be localized over the electron-rich indoline ring system, while the LUMO would likely be concentrated on the electron-deficient nitroaromatic and chloroacetyl portions. This distribution indicates that the indoline ring is the primary site for electrophilic attack, whereas the nitro group and the carbonyl carbon are susceptible to nucleophilic attack.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 3: Global Reactivity Descriptors Derived from Theoretical Calculations.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power of an atom/group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness; indicates high reactivity. mdpi.com |

| Electrophilicity Index (ω) | μ²/2η (where μ ≈ -(ELUMO + EHOMO)/2) | Measures the propensity to accept electrons. irjweb.com |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov It illustrates the charge distribution on the molecular surface, with different colors indicating different potential values. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. nih.govacadpubl.eu

In an MEP map of this compound, the most negative potential (red) would be localized on the oxygen atoms of the nitro group and the carbonyl group, highlighting them as primary sites for interacting with electrophiles. nih.govacadpubl.eu Conversely, the most positive potential (blue) would be found around the hydrogen atoms and, significantly, the carbon atom of the carbonyl group and the methylene carbon attached to the chlorine atom, indicating these are the most likely sites for nucleophilic attack. nih.gov Green areas represent regions of neutral potential. nih.gov This analysis is critical for predicting intermolecular interactions and reaction mechanisms.

Future Research Directions and Academic Prospects for 1 Chloroacetyl 5 Nitroindoline

Integration of Green Chemistry Principles in Synthetic Methodologies

The future synthesis of 1-(chloroacetyl)-5-nitroindoline and its derivatives will increasingly focus on aligning with the principles of green chemistry. This involves developing more environmentally benign and efficient reaction protocols to minimize waste, reduce energy consumption, and use safer solvents. tandfonline.com

Key areas for research include:

Eco-friendly Solvents and Conditions: Traditional syntheses often rely on conventional organic solvents. Future methods will explore the use of greener alternatives such as water, ionic liquids, or solvent-free conditions. beilstein-journals.org Microwave-assisted synthesis, for instance, has been shown to accelerate reactions, leading to rapid and efficient production of indole (B1671886) derivatives with reduced energy use. tandfonline.com

Photocatalysis: Metal-free photocatalysis represents a significant green approach. For example, methods using photocatalysts like eosin (B541160) Y under visible light irradiation can facilitate the synthesis of substituted indolines without the need for transition metals. acs.orgorganic-chemistry.org This approach offers mild reaction conditions and high functional group tolerance. acs.orgnih.gov

Atom Economy: Developing reactions with high atom economy is a core tenet of green chemistry. This includes one-pot, multi-component reactions that combine several synthetic steps without isolating intermediates, thereby saving time, resources, and reducing waste. rsc.org

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Indoline (B122111) Derivatives

| Parameter | Traditional Synthesis | Potential Green Synthesis |

|---|---|---|

| Solvents | Often uses hazardous/volatile organic solvents (e.g., Dioxane). primescholars.com | Water, ethanol, ionic liquids, or solvent-free conditions. beilstein-journals.orgmdpi.com |

| Catalysts | May involve stoichiometric strong acids or heavy metals. nih.gov | Biocatalysts, photocatalysts (e.g., eosin Y), or recyclable nanocatalysts. beilstein-journals.orgacs.orgorganic-chemistry.org |

| Energy | Often requires prolonged heating (reflux). primescholars.com | Microwave irradiation, ultrasound, or ambient temperature reactions. tandfonline.comnih.gov |

| Waste | Can generate significant by-products and waste streams. | High atom economy through multi-component reactions; cleaner by-products (e.g., water). rsc.orgmdpi.com |

| Safety | May use toxic and hazardous reagents like thionyl chloride. researchgate.net | Avoidance of toxic reagents; use of benign alternatives. nih.gov |

Development of Novel Catalytic Systems for Enhanced Transformations

Advancements in catalysis are crucial for unlocking the full synthetic potential of this compound. The development of novel catalytic systems can lead to more efficient, selective, and versatile transformations.

Future research in this area will likely concentrate on:

Photoredox Catalysis: Dual catalysis systems combining nickel with photoredox catalysts enable C-H functionalization under mild conditions, avoiding the high temperatures and harsh oxidants often required in traditional methods. beilstein-journals.org This could be applied to further modify the indoline core.

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly alternative for synthetic transformations. researchgate.net Biocatalysts could be explored for stereoselective modifications of derivatives of this compound.

Nanocatalysis: Nanoparticle-based catalysts provide high surface area and enhanced catalytic activity, often with the benefit of being recyclable. beilstein-journals.org For instance, magnetic nanoparticles functionalized with catalytic groups can be easily recovered from the reaction mixture, simplifying purification. beilstein-journals.org

Organocatalysis: Metal-free organocatalysts are an attractive option for promoting reactions, avoiding the cost and potential toxicity associated with metal catalysts. beilstein-journals.org

Table 2: Potential Catalytic Systems for Transformations of Indoline Scaffolds

| Catalyst Type | Example | Potential Application for Indoline Derivatives | Advantages |

|---|---|---|---|

| Photoredox Catalysis | Nickel/Iridium or Ruthenium complexes | C-H functionalization, cross-coupling reactions. beilstein-journals.org | Mild reaction conditions, high selectivity, novel reaction pathways. beilstein-journals.org |

| Biocatalysis | Laccase, Transaminase | Asymmetric synthesis, oxidation reactions. researchgate.netmdpi.com | High stereoselectivity, biodegradable, operates in aqueous media. researchgate.net |

| Nanocatalysis | Magnetic Iron Oxide Nanoparticles (Fe₃O₄) | Friedel-Crafts reactions, multi-component synthesis. beilstein-journals.org | High efficiency, recyclability, large surface area. beilstein-journals.org |

| Organocatalysis | L-proline, N-heterocyclic carbenes (NHCs) | Asymmetric alkylations, cycloadditions. | Metal-free, low toxicity, readily available. beilstein-journals.org |

Exploration in Advanced Organic Materials and Chemical Probes Research

The functional groups of this compound make it an intriguing building block for advanced organic materials and chemical probes.

Organic Materials: The nitro group is strongly electron-withdrawing, which can impart useful electronic properties to larger molecules. nih.gov Derivatives could be investigated as components of:

Nonlinear Optical (NLO) Materials: The combination of electron-donating (the indoline nitrogen) and electron-accepting (the nitro group) parts of the molecule creates a "push-pull" system, a common design for NLO chromophores.

Organic Semiconductors: The indoline scaffold is part of many organic electronic materials. By incorporating it into polymers or larger conjugated systems, new materials for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) could be developed.

Chemical Probes: The reactive chloroacetyl group can be used to covalently attach the nitroindoline (B8506331) moiety to other molecules, such as biomolecules or analytes of interest. A related compound, 1-methyl-5-nitroindoline, has already been used as a solvatochromic probe to study the structure of liquid water. nih.gov This suggests that derivatives of this compound could be developed as:

Fluorescent Probes: The nitro group often quenches fluorescence. A probe could be designed where a reaction with an analyte displaces the nitro group or alters its electronic environment, leading to a "turn-on" fluorescence signal.

Covalent Binders: The chloroacetyl group can react with nucleophilic residues on proteins (like cysteine), making it a useful warhead for designing targeted covalent inhibitors or activity-based probes.

Table 3: Potential Applications in Materials and Probe Development

| Application Area | Relevant Functional Group(s) | Role of the Compound | Potential Outcome |

|---|---|---|---|

| Nonlinear Optical Materials | Nitro group, Indoline nitrogen | Push-pull chromophore building block | Materials for optical communications and data storage. |

| Organic Semiconductors | Indoline scaffold, Nitro group | Monomer for conductive polymers | Components for flexible displays and organic solar cells. |

| Fluorescent "Turn-On" Probes | Nitro group (as quencher) | Reactive probe scaffold | Sensitive detection of specific biological analytes. |

| Covalent Protein Ligands | Chloroacetyl group | Covalent "warhead" | Targeted enzyme inhibitors or activity-based probes for proteomics. |

Application of Automation and High-Throughput Synthesis Technologies

To accelerate the discovery of new derivatives and applications, modern automation and high-throughput technologies can be applied to the synthesis and screening of compounds based on the this compound scaffold.

Automated Flow Synthesis: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.govmdpi.com An automated flow system could be designed to synthesize a library of derivatives by systematically varying the starting materials that react with the chloroacetyl group. nih.gov

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS platforms can be used to rapidly evaluate them for desired properties. For example, robotic systems can test thousands of compounds for biological activity (e.g., enzyme inhibition, anticancer effects) or material properties in a short period. nih.gov This approach dramatically speeds up the discovery process compared to traditional, one-by-one testing.

Table 4: Advantages of Automation in Research with this compound

| Technology | Application | Key Benefits |

|---|---|---|

| Automated Flow Chemistry | Synthesis of a diverse library of derivatives. | Increased safety, precise control over reaction parameters, rapid optimization, and scalability. nih.govmdpi.com |

| High-Throughput Screening (HTS) | Evaluation of biological activity or material properties. | Massive parallel testing, accelerated discovery of "hits," reduced reagent consumption. nih.gov |

| Robotic Liquid Handling | Preparation of reaction arrays and screening plates. | High precision and reproducibility, minimization of human error, increased throughput. nih.gov |

| Computational Modeling | In silico screening of virtual libraries. | Prioritizes synthetic targets, reduces cost and time by predicting properties before synthesis. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(chloroacetyl)-5-nitroindoline, and what key reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves functionalization at the indoline N-1 position. A reductive amination step using 5-nitroindoline and aldehydes (e.g., 4-fluorobenzaldehyde) is common, followed by chloroacetylation with chloroacetyl chloride under basic conditions. Critical factors include:

- Temperature control : Reactions are often conducted at room temperature or under reflux (e.g., 40–60°C) to avoid decomposition.

- Base selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize HCl byproducts during chloroacetylation .

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical spectral markers should be analyzed?

- Methodological Answer:

- ¹H/¹³C NMR : Key markers include the indoline CH₂ protons (δ 3.12–3.63 ppm, t, J ≈ 8.6 Hz) and chloroacetyl carbonyl signals (δ ~170–175 ppm in ¹³C NMR). Aromatic protons in the nitroindoline core appear as distinct doublets (δ 6.37–8.08 ppm) .

- HR-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, 1-(4-fluorobenzyl)-5-nitroindoline shows [M+H]⁺ at m/z 273.10394 (calc. 273.1034) .

- FT-IR : Nitro group stretching (~1520 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can researchers optimize the reductive amination step in synthesizing this compound derivatives to minimize side products?

- Methodological Answer:

- Catalyst selection : Use continuous-flow hydrogenation systems with Pd/C or Raney Ni for higher efficiency and reduced over-reduction risks. For example, 1-(4-fluorobenzyl)-5-nitroindoline (2) was synthesized in 65% yield via this approach .

- Stoichiometry control : Maintain a 1:1 molar ratio of nitroindoline to aldehyde to prevent dimerization. Excess aldehyde can lead to Schiff base impurities.

- Workup protocols : Extract reaction mixtures with dilute HCl to remove unreacted aldehydes before purification .

Q. What analytical strategies are recommended for resolving contradictions in reported NMR chemical shifts for 5-nitroindoline derivatives?

- Methodological Answer:

- Solvent standardization : Compare shifts in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, indoline CH₂ protons in CDCl₃ appear at δ 3.12–3.63 ppm, while DMSO-d₆ may upfield-shift these signals .

- Dynamic effects : Account for conformational flexibility in the indoline ring, which can cause splitting (e.g., δ 4.42 ppm for benzyl CH₂ protons in 1-(4-fluorobenzyl)-5-nitroindoline) .

- Cross-validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity .

Q. What purification techniques are most suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer:

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) for intermediates. For final products, reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity .

- Crystallization : Isolate chloroacetylated derivatives as white powders via slow evaporation from methanol or ethanol, optimizing solvent polarity to exclude byproducts .

- TLC monitoring : Employ mobile phases like DCM:MeOH (9:1) to track reaction progress and identify impurities .

Data Conflict Resolution

Q. How should researchers address discrepancies in reported yields for this compound derivatives across studies?

- Methodological Answer:

- Replicate conditions : Ensure identical reagent purity, solvent grades, and equipment (e.g., Schlenk lines for air-sensitive steps). Variations in DIPEA quality can alter yields by 10–15% .

- Side reaction analysis : Characterize byproducts (e.g., hydrolyzed chloroacetyl groups) via LC-MS or ¹H NMR. For example, residual water in DCM can hydrolyze chloroacetyl to acetic acid derivatives .

- Statistical validation : Perform triplicate syntheses with error margins to establish reproducibility .

Experimental Design Considerations

Q. What in silico tools are effective for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states for chloroacetyl group reactions (e.g., nucleophilic acyl substitution). B3LYP/6-31G(d) is suitable for nitroindoline systems .

- Retrosynthetic software : Tools like Synthia or Chematica propose routes based on known indoline transformations, prioritizing steps with >70% predicted yields .

- Docking studies : For pharmacological applications, AutoDock Vina predicts binding affinities of derivatives to target proteins (e.g., kinases or GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.